2-(benzo[d]thiazol-2-ylthio)-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)acetamide
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Overview
Description
The compound contains a benzo[d]thiazol-2-ylthio group, a pyrazolo[1,5-a]pyridin-3-ylmethyl group, and an acetamide group. These groups are common in medicinal chemistry and could impart various biological activities to the compound .
Synthesis Analysis
The synthesis of such a compound would likely involve the coupling of the benzo[d]thiazol-2-ylthio group with the pyrazolo[1,5-a]pyridin-3-ylmethyl group, followed by acetylation to introduce the acetamide group .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of aromatic rings (benzothiazole and pyrazolopyridine) and polar functional groups (thioether and acetamide), which could influence its physicochemical properties and interactions with biological targets .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the conditions and reagents used. The thioether and acetamide groups could potentially undergo various transformations .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of aromatic rings and polar functional groups could affect its solubility, stability, and reactivity .Scientific Research Applications
Synthesis of Novel Heterocyclic Compounds
The compound has been utilized as a precursor or key intermediate in the synthesis of various innovative heterocyclic compounds. For example, the synthesis of compounds incorporating a thiadiazole moiety, which were assessed for their insecticidal activity against the cotton leafworm, Spodoptera littoralis. These compounds were identified through various spectroscopic techniques and showed potential as insecticidal agents (Fadda et al., 2017).
Antimicrobial and Antitumor Activities
Research has also been conducted on the synthesis of N-substituted-2-amino-1,3,4-thiadiazoles, which were evaluated for their antioxidant and antitumor activities. Some of these compounds exhibited promising activities, highlighting the potential therapeutic applications of derivatives synthesized using compounds similar to 2-(benzo[d]thiazol-2-ylthio)-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)acetamide (Hamama et al., 2013).
Quantum Calculations and Computational Studies
Further studies involved the synthesis of novel sulphonamide derivatives showing good antimicrobial activity, with quantum calculations and computational studies supporting the experimental findings. These studies provide a deeper understanding of the molecular basis of the biological activities of these compounds (Fahim & Ismael, 2019).
Metabolic Stability Improvements
Investigations into the structure-activity relationships of dual inhibitors have led to the exploration of various heterocycles to improve metabolic stability. By examining alternatives to the benzothiazole ring, researchers have aimed to reduce metabolic deacetylation, enhancing the pharmacokinetic profile of these compounds (Stec et al., 2011).
Mechanism of Action
Target of Action
The primary target of the compound 2-(benzo[d]thiazol-2-ylthio)-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)acetamide is Protein Tyrosine Phosphatase 1B (PTP1B) . PTP1B plays a pivotal role as a negative regulator of insulin and leptin signaling .
Mode of Action
The compound interacts with PTP1B by binding in the catalytic and second aryl binding site of the PTP1B . This interaction inhibits the activity of PTP1B, thereby enhancing insulin and leptin signaling .
Biochemical Pathways
The inhibition of PTP1B by this compound affects the insulin and leptin signaling pathways . These pathways play crucial roles in glucose homeostasis and energy balance. The enhancement of these pathways can lead to improved glucose uptake and energy expenditure .
Pharmacokinetics
The compound has shown good in vitro ptp1b inhibitory activity and in vivo antihyperglycemic efficacy , suggesting that it may have favorable ADME properties.
Result of Action
The result of the action of this compound is the inhibition of PTP1B, leading to enhanced insulin and leptin signaling . This results in improved glucose uptake and energy expenditure, which can be beneficial in the management of Type II diabetes .
Future Directions
Properties
IUPAC Name |
2-(1,3-benzothiazol-2-ylsulfanyl)-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N4OS2/c22-16(11-23-17-20-13-5-1-2-7-15(13)24-17)18-9-12-10-19-21-8-4-3-6-14(12)21/h1-8,10H,9,11H2,(H,18,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PHHCKSMODZCJIW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)SCC(=O)NCC3=C4C=CC=CN4N=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N4OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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